molecular formula C13H15N5O4 B2403381 ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate CAS No. 1002933-53-0

ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate

Número de catálogo: B2403381
Número CAS: 1002933-53-0
Peso molecular: 305.294
Clave InChI: KTLOHGOCCIXNQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a pyrimidine-pyrazole scaffold with an α-ketoester functional group. The structure combines a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety linked to a 3-methyl-1H-pyrazol-5-yl group via an amino-oxoacetate bridge.

Propiedades

IUPAC Name

ethyl 2-[[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-4-22-12(21)11(20)15-9-5-8(3)17-18(9)13-14-7(2)6-10(19)16-13/h5-6H,4H2,1-3H3,(H,15,20)(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOHGOCCIXNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole and a dihydropyrimidine structure, which are known to contribute to various biological activities. The molecular formula is C15H18N4O4, with a molecular weight of approximately 318.33 g/mol.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of dihydropyrimidines have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. One study demonstrated that a related dihydropyrimidine derivative showed an IC50 value of 0.03 mM against certain cancer cell lines, suggesting potent activity .

Antimicrobial Effects

Compounds containing pyrazole and pyrimidine rings have also been evaluated for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi, potentially through the disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by studies indicating that similar compounds can reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism involving the modulation of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • PPARγ Agonism : Some dihydropyrimidine derivatives have been identified as partial agonists for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and fat cell differentiation .
  • Inhibition of Protein Kinases : The presence of specific functional groups in the compound may facilitate interactions with protein kinases, leading to inhibition of pathways involved in cell proliferation and survival .
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against cellular damage caused by reactive oxygen species (ROS) .

Case Studies

Several studies have investigated the biological effects of related compounds:

StudyCompoundBiological ActivityFindings
Dihydropyrano[2,3-c]pyrazoleAnticancerIC50 = 0.03 mM against cancer cells
Pyrazole derivativesAntimicrobialEffective against multiple bacterial strains
Dihydropyrimidine analogsAnti-inflammatoryReduced cytokine levels in vitro

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall synthesis or inhibit metabolic pathways .

Anticancer Properties

Research indicates that this compound and its analogs possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death . Molecular docking studies suggest that they may interact with key proteins involved in cancer progression, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antidiabetic Activity

Some derivatives have shown promise in managing diabetes by enhancing insulin sensitivity or modulating glucose metabolism. The presence of specific functional groups may enhance their interaction with metabolic pathways related to glucose homeostasis .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving hydrazones and appropriate carbonyl compounds.
  • Dihydropyrimidine Synthesis : Utilizing condensation reactions between urea derivatives and aldehydes to form the dihydropyrimidine core.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the pyrazole and dihydropyrimidine moieties with ethyl 2-oxoacetate.

These synthetic routes are characterized by good yields and can be optimized for scalability in pharmaceutical applications.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of compounds structurally related to this compound against clinical isolates of E. coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines demonstrated that derivatives containing the dihydropyrimidine structure led to a reduction in cell viability by more than 50% at specific concentrations. Molecular docking studies revealed interactions with the Bcl-xL protein, suggesting a mechanism for inducing apoptosis .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Biological/Physical Properties
Target Compound : Ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate C₁₃H₁₅N₅O₄ 305.29 α-Ketoester, amino, oxo Methyl groups on pyrazole (C3) and pyrimidine (C4); pyrazole-pyrimidine linkage Not reported; inferred stability from analogs
Compound 11 : 2-Methyl-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]propanamide C₁₃H₁₇N₅O₂ 275.30 Propanamide, oxo Methyl groups on pyrazole (C3) and pyrimidine (C4); amide linkage Not reported
Compound 12 : Ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate C₁₁H₁₂N₄O₄ 264.24 Ester, oxo Pyrazole (C3-methyl) fused to pyrimidine (C6-oxo) Not reported
Thioacetamide Analog : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide C₁₃H₁₃ClN₄O₂S 324.78 Thioether, amide, oxo 4-Chlorophenyl; thioacetamide substituent Anticonvulsant activity (76% yield)
Triazole Derivative : Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate C₂₀H₁₇ClN₄O₃ 404.83 α-Ketoester, triazole 4-Chlorophenyl; 4-methylbenzyl Self-assembly via O···π-hole bonding

Key Observations

Core Scaffold Variations: The target compound and Compound 11 share a pyrazole-pyrimidine backbone but differ in substituents: the former has an α-ketoester, while the latter features a propanamide group. Compound 12 lacks the amino-oxoacetate bridge but retains the pyrimidine-pyrazole core, resulting in a lower molecular weight (264.24 vs. 305.29) and reduced steric hindrance .

Functional Group Influence: The thioacetamide analog replaces the ketoester with a thioether and amide group, enhancing sulfur-mediated interactions (e.g., metal coordination) and demonstrating anticonvulsant efficacy .

The α-ketoester group may mimic endogenous metabolites, enabling enzyme inhibition or substrate competition .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The amino and oxo groups in the target compound enhance hydrophilicity compared to purely aromatic analogs (e.g., triazole derivatives in ).
  • Stability: The conjugated pyrimidine-oxo system may confer resistance to hydrolysis, as seen in related dihydropyrimidinones .

Unexplored Areas

  • Biological Screening: No data exist on the target compound’s antimicrobial, anticancer, or enzyme-inhibition profiles.
  • Crystallography: X-ray studies (using SHELX programs, as in ) could elucidate conformational preferences and non-covalent interactions .

Métodos De Preparación

Core Structural Components and Retrosynthetic Analysis

The target molecule comprises three primary subunits:

  • 3-Methyl-1H-pyrazole : A five-membered aromatic ring with a methyl group at position 3.
  • 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl : A dihydropyrimidinone ring substituted with a methyl group at position 4 and a ketone at position 6.
  • Ethyl 2-oxoacetate : An esterified oxoacetic acid derivative.

Retrosynthetically, the molecule can be deconstructed into precursors:

  • 5-Amino-3-methyl-1H-pyrazole
  • 2-Chloro-4-methyl-6-oxo-1,6-dihydropyrimidine
  • Ethyl oxalyl chloride

Synthetic Pathways and Methodological Variations

Stepwise Condensation and Cyclization

Formation of the Pyrazole-Pyrimidinone Core

The pyrimidinone ring is synthesized via cyclocondensation of β-ketoamides with urea derivatives. For example, 4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine reacts with ethyl acetoacetate under acidic conditions to form the dihydropyrimidinone scaffold. Subsequent chlorination using phosphorus oxychloride introduces a leaving group at position 2, facilitating nucleophilic substitution with the pyrazole amine.

Reaction Conditions :

  • Solvent : Ethanol (reflux, 24 h)
  • Catalyst : p-Toluenesulfonic acid (APTS, 10 mol%)
  • Yield : ~65–70% (isolated after recrystallization in ethanol/ether)

One-Pot Multicomponent Approach

A more efficient strategy involves a single-pot reaction combining:

  • 5-Amino-3-methyl-1H-pyrazole
  • 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde
  • Ethyl acetoacetate

Mechanism :

  • Knoevenagel Condensation : The aldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketone.
  • Michael Addition : The pyrazole amine attacks the electrophilic β-carbon.
  • Cyclization : Intramolecular lactamization forms the pyrazolopyrimidinone core.

Conditions :

  • Catalyst : APTS (10 mol%)
  • Solvent : Ethanol (reflux, 24 h)
  • Yield : 72–75%

Comparative Analysis of Methodologies

Parameter Stepwise Approach One-Pot Approach
Reaction Time 28–32 h 24 h
Overall Yield 58–62% 72–75%
Purification Steps 2 (column + recrystallization) 1 (recrystallization)
Scalability Moderate High

The one-pot method offers superior efficiency but requires precise stoichiometric control to avoid side products like over-alkylated derivatives.

Challenges and Optimization Strategies

Solvent Selection

Early methods used chlorinated solvents (e.g., dichloromethane), but their toxicity and environmental impact prompted shifts to ethanol or acetonitrile. Ethanol enhances solubility of intermediates and facilitates reflux conditions without decomposition.

Catalytic Systems

  • APTS : Enhances reaction rates by polarizing carbonyl groups.
  • Pyridine : Neutralizes HCl generated during acylations, preventing side reactions.

Temperature Control

Exceeding 80°C during cyclization leads to decomposition of the dihydropyrimidinone ring. Maintaining reflux at 78°C in ethanol ensures stability.

Functionalization and Derivative Synthesis

The ethyl oxoacetate side chain serves as a handle for further modifications:

  • Hydrolysis : Treatment with NaOH yields 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetic acid, a precursor for amide couplings.
  • Transesterification : Reacting with methanol in H2SO4 produces the methyl ester analog.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via metal carbonyl-mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles to form pyrimidine derivatives, as demonstrated in analogous studies . Key steps include:

  • Use of ethyl oxalyl monochloride for esterification .
  • Optimization of catalysts (e.g., Pd or Cu complexes) and solvents (e.g., dichloromethane or DMF) to improve yield.
  • Table 1 : Example optimization parameters from related syntheses:
CatalystSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄DCM2565
NoneEtOHReflux48

Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic techniques?

  • Methodology :

  • X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (≤1.0 Å) for accurate bond-length analysis .
  • NMR spectroscopy : Assign peaks using ¹H and ¹³C NMR, referencing similar pyrazole-pyrimidine hybrids. For example, pyrimidine NH protons typically appear at δ 10–12 ppm .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, comparing calculated vs. observed [M+H]⁺ values.

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme inhibition : Test against kinases or hydrolases using fluorometric assays (e.g., ATPase activity with malachite green reagent).
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the pyrimidine-pyrazole core in its reactivity or bioactivity?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps in synthesis .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density in the pyrimidine ring, predicting nucleophilic/electrophilic sites .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups, ester chains) and compare bioactivity trends .

Q. What strategies resolve contradictions in reported spectroscopic data for related compounds?

  • Methodology :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C vs. −40°C .
  • Cross-validation : Compare IR carbonyl stretches (C=O at ~1700 cm⁻¹) and XRD-derived bond lengths to confirm structural assignments .
  • Meta-analysis : Reconcile discrepancies in mass spectrometry data by standardizing ionization conditions (e.g., ESI vs. MALDI) .

Q. How can computational methods predict its interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to protein targets (e.g., dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess stability .
  • Pharmacophore modeling : Identify critical H-bond acceptors (e.g., pyrimidine oxygen) and hydrophobic regions using Schrödinger Suite .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor decomposition via HPLC at λ = 254 nm .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.